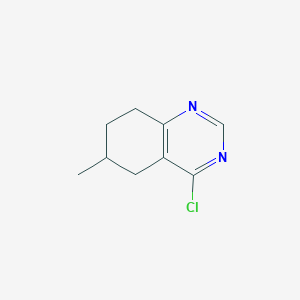![molecular formula C9H10N4O B11908441 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine scaffold is a crucial structure in many drugs and biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and operational simplicity, are often applied to optimize the synthesis for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit the activity of enzymes like protein kinases, which play a crucial role in cell signaling pathways . The compound can also induce apoptosis in cancer cells by interacting with key residues in the active sites of target proteins .
Comparación Con Compuestos Similares
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Studied for its potential anticancer properties.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)11-7-4-2-3-5-13(6)7/h2-5H,10H2,1H3,(H,12,14) |
Clave InChI |
SMRRGLJVNWQKOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C=CC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)


![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)






